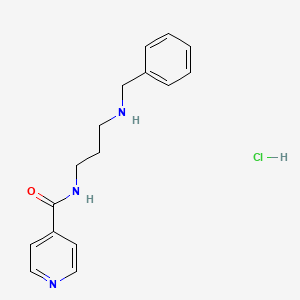

N-(3-Benzylamino-propyl)-isonicotinamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

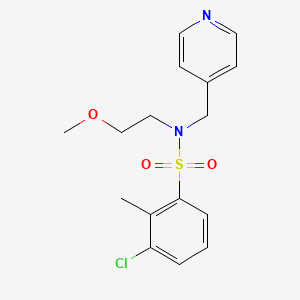

“N-(3-Benzylamino-propyl)-isonicotinamide hydrochloride” is a specialty product often used in proteomics research . It has a molecular formula of C16H20ClN3O and a molecular weight of 305.81 .

Synthesis Analysis

The synthesis of compounds similar to “N-(3-Benzylamino-propyl)-isonicotinamide hydrochloride” often involves the use of isocyanate intermediates, which are generated in situ . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Aplicaciones Científicas De Investigación

- Benzyl-isonicotinamide has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Mechanistically, it may interfere with cell cycle progression and disrupt signaling pathways crucial for tumor survival .

- Inflammation plays a central role in various diseases. Benzyl-isonicotinamide has been explored for its anti-inflammatory effects. It may modulate immune responses, suppress pro-inflammatory cytokines, and mitigate tissue damage caused by inflammation .

- Benzyl-isonicotinamide exhibits antimicrobial activity against bacteria and fungi. Researchers have studied its efficacy against drug-resistant strains, making it a potential candidate for novel antimicrobial therapies .

- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, involve oxidative stress and neuronal damage. Benzyl-isonicotinamide has been investigated for its neuroprotective properties, including antioxidant and anti-apoptotic effects .

- Benzyl-isonicotinamide interacts with gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in neurotransmission and are targeted by drugs like benzodiazepines. Understanding its effects on GABA receptors could lead to novel therapeutic approaches .

- Benzyl-isonicotinamide can form stable complexes with metal ions. Researchers have explored its coordination chemistry, studying its binding affinity toward transition metals. These complexes may have applications in catalysis, materials science, and drug delivery .

Anticancer Properties

Anti-inflammatory Activity

Antimicrobial Potential

Neuroprotective Effects

Modulation of GABA Receptors

Metal Complexation and Coordination Chemistry

Propiedades

IUPAC Name |

N-[3-(benzylamino)propyl]pyridine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O.ClH/c20-16(15-7-11-17-12-8-15)19-10-4-9-18-13-14-5-2-1-3-6-14;/h1-3,5-8,11-12,18H,4,9-10,13H2,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYUBEIZUKMEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Benzylamino-propyl)-isonicotinamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2681710.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)

![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)

![2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2681725.png)